

Stannic Iodide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tin(IV) iodide*

Cat. No.: B052936

[Get Quote](#)

This technical guide provides an in-depth overview of stannic iodide (**tin(IV) iodide**), a compound of interest to researchers, scientists, and professionals in chemical synthesis and material science. This document details its chemical and physical properties, experimental protocols for its synthesis, and explores the broader context of tin compounds in potential therapeutic applications.

Core Properties of Stannic Iodide

Stannic iodide, also known as tin tetraiodide, is an inorganic compound with the chemical formula SnI_4 . It is a bright orange to red crystalline solid.^[1] Key identifiers and properties are summarized below.

Property	Value
CAS Number	7790-47-8
Molecular Weight	626.33 g/mol
Molecular Formula	I ₄ Sn
Appearance	Orange to red crystalline powder
Melting Point	144 °C
Boiling Point	364 °C
Density	4.47 g/mL at 25 °C
Solubility	Soluble in alcohol, benzene, chloroform, ether, and carbon disulfide. Decomposes in water.

Synthesis of Stannic Iodide: Experimental Protocols

The synthesis of stannic iodide can be achieved through several methods. Below are detailed protocols for two common laboratory-scale preparations.

Method 1: Direct Reaction of Tin and Iodine

This method involves the direct reaction of metallic tin with elemental iodine.[\[1\]](#)

Materials:

- Tin metal (powder or granules)
- Iodine crystals
- Carbon tetrachloride (or dichloromethane as a safer alternative)
- Round-bottom flask
- Reflux condenser
- Heating mantle

Procedure:

- To a dry round-bottom flask, add 1.12 g of tin particles, 4.0 g of iodine, and 75 mL of carbon tetrachloride.
- Attach a reflux condenser to the flask.
- Gently heat the mixture. The reaction will initiate, and the solution will begin to boil.
- Continue the reaction under reflux until the violet color of the iodine vapor is no longer visible in the condenser.
- Allow the solution to cool, which will cause the stannic iodide to crystallize.
- The crude product can be purified by recrystallization from anhydrous chloroform.

Method 2: Reaction of Tin(IV) Oxide with Hydroiodic Acid

An alternative synthesis route involves the reaction of tin(IV) oxide with hydroiodic acid.[\[1\]](#)

Materials:

- Tin(IV) oxide (SnO_2)
- Hydroiodic acid (HI)
- Beaker
- Hot plate
- Filtration apparatus

Procedure:

- In a beaker, suspend tin(IV) oxide in an excess of concentrated hydroiodic acid.
- Gently heat the mixture on a hot plate with stirring to facilitate the reaction.

- Continue heating until the reaction is complete, indicated by the dissolution of the tin(IV) oxide and the formation of a colored solution.
- Cool the solution to allow for the precipitation of stannic iodide.
- Collect the solid product by filtration and wash with a small amount of cold, anhydrous solvent.
- Dry the product under vacuum.

Experimental Workflow and Logical Relationships

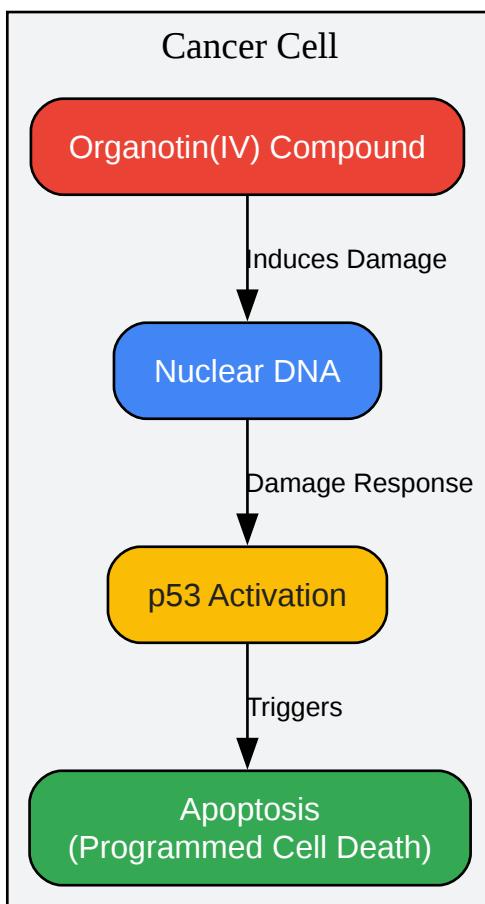
The following diagram illustrates the general workflow for the synthesis and purification of stannic iodide.

[Click to download full resolution via product page](#)

A simplified workflow for the synthesis and purification of stannic iodide.

Applications in Research and Development

Stannic iodide is a versatile reagent with applications in various fields of chemical research.


- **Organic Synthesis:** It is utilized as a catalyst and reagent in a range of organic transformations.^[1]
- **Analytical Chemistry:** It serves as an analytical reagent in specific chemical analyses.
- **Material Science:** Stannic iodide is a precursor for the preparation of tin-based materials, including tin oxides.^[2] It has also gained attention in the field of perovskite solar cells, where it can influence the electronic properties and stability of these materials.

Broader Context: Tin Compounds in Drug Development

While stannic iodide itself is not currently a focus of drug development, other tin compounds, particularly organotin(IV) complexes, have been investigated for their potential as anti-cancer agents.^{[3][4]} These compounds have demonstrated significant cytotoxicity against various cancer cell lines, in some cases exceeding the *in vitro* activity of the established chemotherapy drug cisplatin.^[3]

The proposed mechanism of action for some of these tin-based compounds involves the induction of apoptosis (programmed cell death) in cancer cells.^[3] This is often achieved through the generation of DNA damage, which can activate tumor suppressor pathways, such as the p53 pathway.^{[3][5]}

The following diagram illustrates a generalized signaling pathway for the anti-cancer activity of some organotin(IV) compounds.

[Click to download full resolution via product page](#)

Generalized signaling pathway for the anticancer activity of some organotin(IV) compounds.

It is important to note that the toxicity of tin compounds is a significant consideration, and research is ongoing to develop complexes with improved therapeutic indices.[\[6\]](#)[\[7\]](#)

Safety and Handling

Stannic iodide is a hazardous substance and should be handled with appropriate safety precautions. It is corrosive and can cause severe skin burns and eye damage.[\[8\]](#) It is also harmful if swallowed or inhaled.[\[9\]](#) Due to its reactivity with water, it should be stored in a dry, inert atmosphere.[\[1\]](#) Always consult the Safety Data Sheet (SDS) before handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. Tin(IV) iodide, ultra dry, 99.998% (metals basis) 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 3. corpuspublishers.com [corpuspublishers.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. [Tin compounds in pharmacy and nutrition] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stannic iodide | I4Sn | CID 24631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. gelest.com [gelest.com]
- 9. chembk.com [chembk.com]
- To cite this document: BenchChem. [Stannic Iodide: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b052936#stannic-iodide-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com